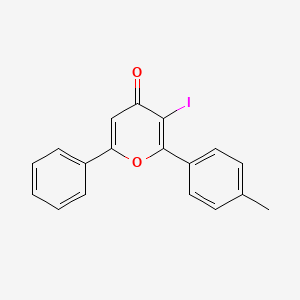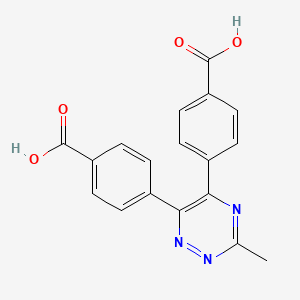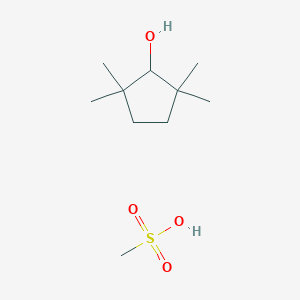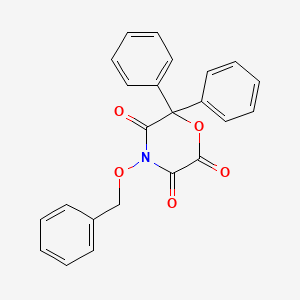
4-(Benzyloxy)-6,6-diphenylmorpholine-2,3,5-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzyloxy)-6,6-diphenylmorpholine-2,3,5-trione is an organic compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a benzyloxy group attached to the morpholine ring, along with two phenyl groups and three ketone functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-6,6-diphenylmorpholine-2,3,5-trione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of an appropriate amine with an epoxide or a halohydrin under basic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions, where a benzyl halide reacts with a hydroxyl group on the morpholine ring.
Attachment of Phenyl Groups: The phenyl groups can be introduced through Friedel-Crafts acylation reactions, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Oxidation to Form Trione: The final step involves the oxidation of the morpholine ring to introduce the three ketone functionalities, which can be achieved using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Benzyloxy)-6,6-diphenylmorpholine-2,3,5-trione undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone functionalities to alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as alkoxides, amines, and halides can be used in substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Products may include carboxylic acids, aldehydes, or other oxidized derivatives.
Reduction: Products may include alcohols, amines, or other reduced derivatives.
Substitution: Products depend on the nucleophile used and may include ethers, amines, or halogenated compounds.
Applications De Recherche Scientifique
4-(Benzyloxy)-6,6-diphenylmorpholine-2,3,5-trione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or as a drug delivery agent.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 4-(Benzyloxy)-6,6-diphenylmorpholine-2,3,5-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: It can inhibit or activate enzymes by binding to their active sites or allosteric sites.
Modulation of Receptors: It may interact with cellular receptors, altering their signaling pathways.
Generation of Reactive Species: The compound may generate reactive oxygen species (ROS) or other reactive intermediates that can affect cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Benzyloxy)phenol: A simpler compound with a benzyloxy group attached to a phenol ring.
6,6-Diphenylmorpholine: A morpholine derivative with two phenyl groups but lacking the trione functionalities.
4-(Benzyloxy)-2-hydroxybenzaldehyde: A compound with a benzyloxy group and an aldehyde functionality.
Uniqueness
4-(Benzyloxy)-6,6-diphenylmorpholine-2,3,5-trione is unique due to its combination of a benzyloxy group, two phenyl groups, and three ketone functionalities
Propriétés
Numéro CAS |
105854-09-9 |
|---|---|
Formule moléculaire |
C23H17NO5 |
Poids moléculaire |
387.4 g/mol |
Nom IUPAC |
6,6-diphenyl-4-phenylmethoxymorpholine-2,3,5-trione |
InChI |
InChI=1S/C23H17NO5/c25-20-21(26)29-23(18-12-6-2-7-13-18,19-14-8-3-9-15-19)22(27)24(20)28-16-17-10-4-1-5-11-17/h1-15H,16H2 |
Clé InChI |
MTWKJNZTXQVYEZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CON2C(=O)C(=O)OC(C2=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(Cyclopropylidenemethyl)phenyl]-1,3-dioxolane](/img/structure/B14332275.png)
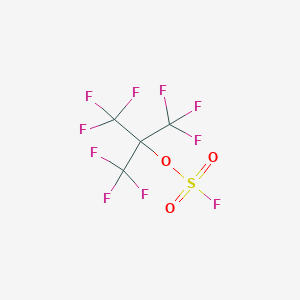
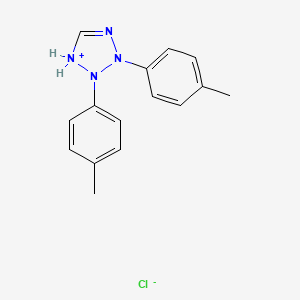


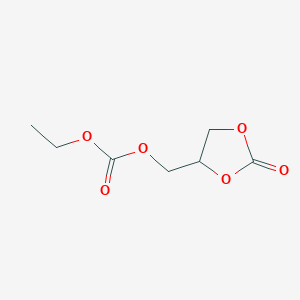
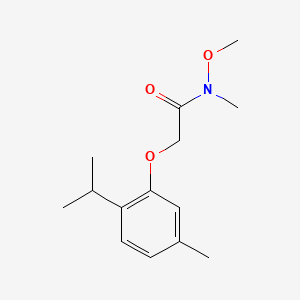
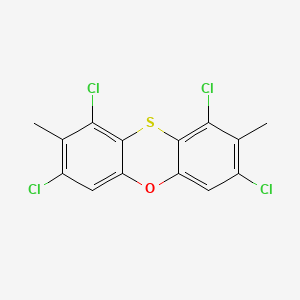

![(1,2-Phenylene)bis[(2-methylphenyl)methanone]](/img/structure/B14332347.png)
